molecular formula C14H12N2OS B1213829 1-Benzoyl-3-phenyl-2-thiourea CAS No. 4921-82-8

1-Benzoyl-3-phenyl-2-thiourea

Cat. No.: B1213829
CAS No.: 4921-82-8
M. Wt: 256.32 g/mol
InChI Key: GVHZQIIMGRLFMX-UHFFFAOYSA-N
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Description

1-Benzoyl-3-phenyl-2-thiourea is an organosulfur compound with the molecular formula C14H12N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by benzoyl and phenyl groups. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1-Benzoyl-3-phenyl-2-thiourea plays a significant role in biochemical reactions, particularly in the formation of transition metal complexes. These complexes are formed due to the compound’s enhanced ligating properties, which allow it to coordinate with metal ions. The interactions between this compound and biomolecules such as enzymes and proteins are crucial for its biological activity. For instance, it has been observed that thiourea derivatives, including this compound, can inhibit the activity of certain enzymes by binding to their active sites . This binding can lead to the formation of stable enzyme-inhibitor complexes, thereby modulating the enzyme’s activity.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical cellular components.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes such as flavin-containing monooxygenase (FMO). This enzyme catalyzes the oxidation of thiourea derivatives, leading to the formation of S-oxide and S,S-dioxide metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its biological activity, as it determines the accessibility of the compound to its target biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzoyl chloride with phenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows: [ \text{C6H5CONH2} + \text{C6H5NHC(S)NH2} \rightarrow \text{C6H5CONHC(S)NHC6H5} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or alcohols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Benzoyl-3-phenyl-2-thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.

    Biology: It exhibits antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics.

Comparison with Similar Compounds

    1-Benzoyl-3-phenylurea: Similar structure but lacks the sulfur atom.

    1-Phenyl-3-(2-thiazolyl)-2-thiourea: Contains a thiazole ring instead of a benzoyl group.

    1-Benzyl-3-phenyl-2-thiourea: Contains a benzyl group instead of a benzoyl group.

Uniqueness: 1-Benzoyl-3-phenyl-2-thiourea is unique due to its combination of benzoyl and phenyl groups attached to the thiourea moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives. Its ability to form stable complexes with metal ions and its diverse range of applications in various fields highlight its significance in scientific research.

Properties

IUPAC Name

N-(phenylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHZQIIMGRLFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197723
Record name Urea, 1-benzoyl-3-phenyl-2-thio-
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-82-8
Record name N-[(Phenylamino)thioxomethyl]benzamide
Source CAS Common Chemistry
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Record name N'-Phenyl-N-benzoylthiourea
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Record name 4921-82-8
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Record name Urea, 1-benzoyl-3-phenyl-2-thio-
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Record name 1-Benzoyl-3-phenyl-2-thiourea
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Record name N'-PHENYL-N-BENZOYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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